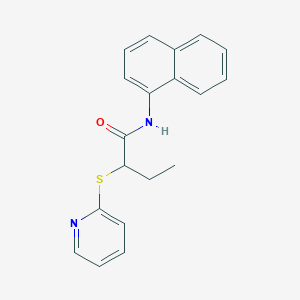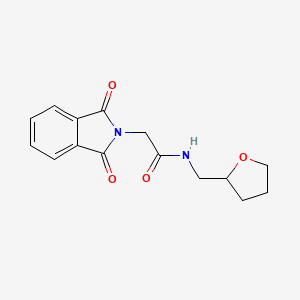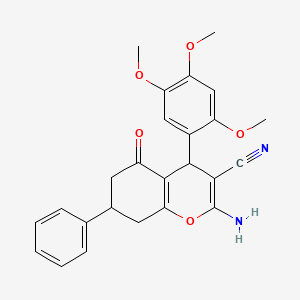![molecular formula C16H25NO B5235844 1-[3-(3,5-dimethylphenoxy)propyl]piperidine](/img/structure/B5235844.png)
1-[3-(3,5-dimethylphenoxy)propyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(3,5-dimethylphenoxy)propyl]piperidine is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as DMPP and belongs to the class of piperidine derivatives. DMPP has been extensively studied for its ability to modulate the activity of various receptors in the central nervous system.
Scientific Research Applications
DMPP has been extensively studied for its potential therapeutic applications. It has been shown to modulate the activity of various receptors in the central nervous system, including the nicotinic acetylcholine receptor (nAChR) and the dopamine receptor. DMPP has been investigated for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mechanism of Action
DMPP acts as an agonist at the nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of the nAChR by DMPP leads to an influx of cations, which results in depolarization of the postsynaptic membrane and the release of various neurotransmitters such as dopamine, acetylcholine, and glutamate. DMPP also acts as a partial agonist at the dopamine receptor, which is a G protein-coupled receptor that is involved in the regulation of various physiological processes such as movement, mood, and motivation.
Biochemical and Physiological Effects
DMPP has been shown to have various biochemical and physiological effects. It has been shown to increase the release of acetylcholine, dopamine, and glutamate in the central nervous system. DMPP has also been shown to enhance cognitive function, improve memory, and increase locomotor activity in animal models. Additionally, DMPP has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
DMPP has several advantages for use in laboratory experiments. It is a highly selective agonist for the nAChR and has been extensively studied for its effects on various physiological processes. DMPP is also relatively easy to synthesize and purify, making it a cost-effective option for use in laboratory experiments. However, there are some limitations to the use of DMPP in laboratory experiments. It has a relatively short half-life, which may limit its effectiveness in certain experimental paradigms. Additionally, DMPP may have off-target effects on other receptors, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on DMPP. One area of interest is the development of more selective and potent agonists for the nAChR. This could lead to the development of more effective treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the investigation of the effects of DMPP on other physiological processes such as inflammation and immune function. Finally, the development of novel drug delivery systems for DMPP could improve its efficacy and reduce potential side effects.
Synthesis Methods
DMPP can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 3,5-dimethylphenol with 3-chloropropylpiperidine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure DMPP.
properties
IUPAC Name |
1-[3-(3,5-dimethylphenoxy)propyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-14-11-15(2)13-16(12-14)18-10-6-9-17-7-4-3-5-8-17/h11-13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIYDGQRPYBYPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCN2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3,5-Dimethylphenoxy)propyl]piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-methoxyethyl){[3'-(1H-pyrazol-3-yl)-4-biphenylyl]methyl}amine trifluoroacetate](/img/structure/B5235770.png)

![(2,4-dimethoxybenzyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amine](/img/structure/B5235799.png)
![2-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5235804.png)
![5-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5235806.png)
![N-(2,3-dimethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5235814.png)
![6-{[(4-iodophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5235820.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}-3,5-dimethyl-1-adamantanecarboxamide](/img/structure/B5235823.png)

![2-methoxy-N-methyl-5-{[(2-thienylmethyl)amino]sulfonyl}benzamide](/img/structure/B5235835.png)

![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5235851.png)

![N-(3-chlorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5235871.png)